molecular formula C6H11ClN2S B8280021 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B8280021
M. Wt: 178.68 g/mol
InChI Key: KOWGZOVDYFXPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylthiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is then purified using crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.

Scientific Research Applications

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can be compared with other thiazole derivatives, such as:

    2-Methylthiazole: A simpler thiazole compound with similar chemical properties.

    Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-4(7)6-3-9-5(2)8-6;/h3-4H,7H2,1-2H3;1H

InChI Key

KOWGZOVDYFXPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)N.Cl

Origin of Product

United States

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